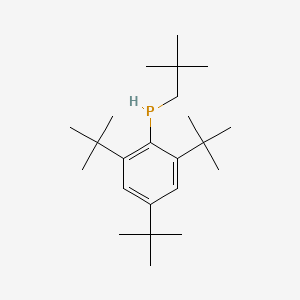
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a 2,2-dimethylpropyl group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of a phosphane precursor with the appropriate alkyl and aryl groups. One common method involves the use of lithium trimethylsilylphosphide bearing the 2,4,6-tri-tert-butylphenyl group, which is then coupled with a suitable alkyl halide such as 2,2-dimethylpropyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of Grignard reagents and organolithium compounds is common in the synthesis of organophosphorus compounds .
化学反応の分析
Types of Reactions
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .
科学的研究の応用
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphane complexes.
Biology: The compound’s steric properties make it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production
作用機序
The mechanism by which (2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The bulky tert-butyl groups provide steric protection, enhancing the stability and selectivity of the catalytic processes .
類似化合物との比較
Similar Compounds
(2,4,6-Tri-tert-butylphenyl)phosphane: Similar in structure but lacks the 2,2-dimethylpropyl group.
(2,4-Di-tert-butyl-6-methylphenyl)phosphane: Similar steric properties but different substitution pattern on the phenyl ring
Uniqueness
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the 2,2-dimethylpropyl group and the 2,4,6-tri-tert-butylphenyl group, which provides a distinct steric environment. This unique structure influences its reactivity and makes it particularly useful in applications requiring high selectivity and stability .
特性
CAS番号 |
89566-78-9 |
|---|---|
分子式 |
C23H41P |
分子量 |
348.5 g/mol |
IUPAC名 |
2,2-dimethylpropyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C23H41P/c1-20(2,3)15-24-19-17(22(7,8)9)13-16(21(4,5)6)14-18(19)23(10,11)12/h13-14,24H,15H2,1-12H3 |
InChIキー |
NDPONGUYFUHGNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CPC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


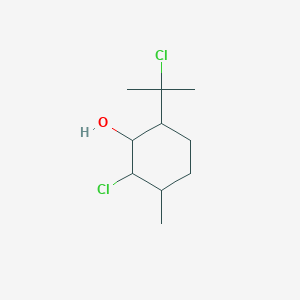
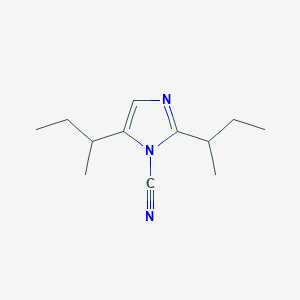
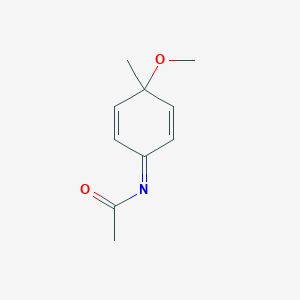
![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
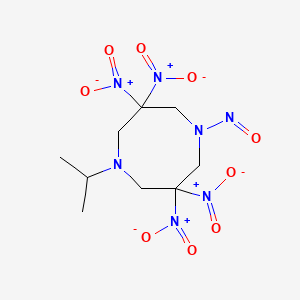

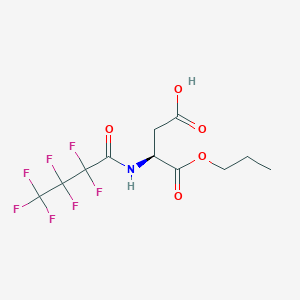
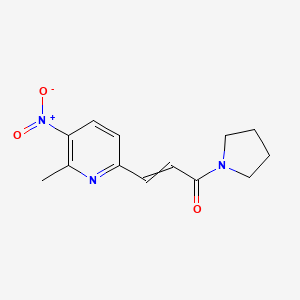
![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
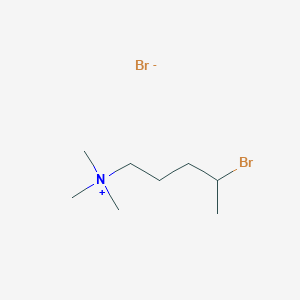
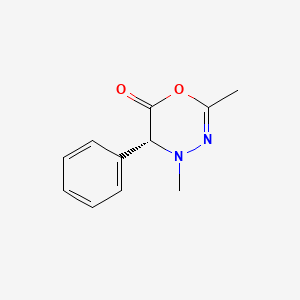

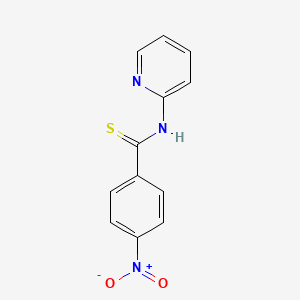
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
